molecular formula C16H18ClNO3S B604821 N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide CAS No. 1018058-67-7

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide

Cat. No.: B604821
CAS No.: 1018058-67-7
M. Wt: 339.8g/mol
InChI Key: XLCFELLTRZZGDW-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This compound features a benzene ring substituted with benzyl, chloro, ethyl, and methoxy groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The initial step often involves the nitration of benzene to introduce a nitro group, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles at elevated temperatures.

    Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.

    Oxidation and Reduction: Hydrogen peroxide, potassium permanganate, or catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfonamides, and various amine compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonamide group, along with the benzyl, chloro, ethyl, and methoxy groups, allows for versatile applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCFELLTRZZGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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